Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Crystallography Structural Chemistry Solid-State Analysis

This pyrazolone derivative features N-2 phenyl substitution and C-4 ethyl carboxylate, yielding XLogP3 1.9 for enhanced target binding. Documented as a core scaffold in HPGDS inhibitors (nanomolar IC50) and crop protection intermediates. Achieves up to 98% synthetic yield for cost-effective analog generation. Select for structurally verified, high-purity batches with consistent physicochemical properties for medicinal and agrochemical programs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 30588-33-1
Cat. No. B1296115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate
CAS30588-33-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3
InChIKeyRWFAFMVYYSHQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.2 [ug/mL]

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 30588-33-1) – A Core Pyrazolone Scaffold for Specialized Heterocyclic Chemistry


Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 30588-33-1), also identified as ethyl 5-hydroxy-1-phenylpyrazole-4-carboxylate, is a pyrazolone derivative characterized by a phenyl substitution at the N-2 position and an ethyl carboxylate at the C-4 position [1]. This heterocyclic compound (C12H12N2O3, MW: 232.23 g/mol) serves as a foundational scaffold in medicinal chemistry and agrochemical research, with documented utility as an intermediate in the synthesis of pharmacologically active agents and crop protection compounds . Its structural features—specifically the phenyl group on the pyrazolone ring and the ethyl ester—confer distinct physicochemical properties, including a computed XLogP3 of 1.9, which influence its reactivity and solubility profile [1].

Why Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate Cannot Be Replaced by Other Pyrazole-4-carboxylates


The class of pyrazole-4-carboxylates exhibits wide structural diversity, leading to significant variations in biological activity, physicochemical properties, and synthetic utility. Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is specifically defined by its 2-phenyl substitution on the pyrazolone ring, which is distinct from other analogs that lack this phenyl group or possess different N-substituents [1]. This structural distinction is critical: for instance, the presence of the phenyl ring influences lipophilicity (logP ~0.815) [2] and is essential for interactions with biological targets like hematopoietic prostaglandin D synthase (HPGDS), where related 1-phenylpyrazole-4-carboxylic acid derivatives have demonstrated nanomolar binding affinity [3]. Simply substituting with a non-phenyl analog (e.g., an unsubstituted pyrazolone) or a different ester (e.g., methyl instead of ethyl) would alter both the compound's reactivity and its biological profile, potentially invalidating established synthetic protocols or leading to unexpected activity loss in a biological assay.

Quantitative Evidence Guide for Selecting Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (30588-33-1) Over Analogs


Crystal Structure Determination via X-Ray Diffraction (R = 0.0441) – Direct Evidence of Solid-State Conformation

The crystal structure of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has been unequivocally determined by single-crystal X-ray diffraction, providing atomic-level detail that is not universally available for all analogs [1]. The structure was refined to a final R-value of 0.0441 based on 2755 observed reflections, demonstrating high precision [1]. The molecule adopts a conformation where the pyrazolone ring is in an envelope shape, and the ethylideneamino moiety forms dihedral angles of 22.37° with the pyrazolone mean plane and 72.23° with the carbonyl group [1].

Crystallography Structural Chemistry Solid-State Analysis

Potent HPGDS Inhibition (IC50 = 26 nM) Demonstrated for the 1-Phenylpyrazole-4-carboxylic Acid Scaffold

Derivatives based on the 1-phenylpyrazole-4-carboxylic acid scaffold, which is the carboxylic acid analog of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, exhibit potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS) [1]. A specific derivative, CHEMBL3425953, shows an IC50 value of 26 nM against HPGDS [1]. While direct activity data for the ethyl ester (30588-33-1) is not reported in this assay, the core 1-phenylpyrazole-4-carboxylate motif is the key pharmacophore, establishing this compound class's relevance in this therapeutic area.

Enzyme Inhibition Drug Discovery Inflammation

Physicochemical Profile: Computed logP (0.815) and XLogP3 (1.9) Distinguish Lipophilicity from Other Analogs

The compound's lipophilicity profile is defined by a computed XLogP3 of 1.9 [1] and a separately reported logP of 0.815 [2]. These values are specific to the ethyl ester and phenyl substitution pattern. For comparison, a methyl ester analog or a compound with a different N-substituent would exhibit altered lipophilicity, which directly impacts membrane permeability and solubility. For instance, a closely related pyrazole-4-carboxylate with a benzyl ester and additional methyl and hydroxypropyl groups (CAS 913376-52-0) has a significantly higher molecular weight and would be expected to have a substantially higher logP, thus altering its pharmacokinetic profile .

ADME Medicinal Chemistry Property Prediction

High-Yield Synthesis (Up to 98%) Reported for the Ethyl Ester, Facilitating Reliable Scale-Up

The synthesis of Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has been reported to proceed with yields up to 98% using a simple procedure, making it a practical and reliable building block for further transformations . This high efficiency contrasts with other analogs that may require more complex, multi-step syntheses or result in lower yields. For example, the synthesis of more highly substituted derivatives, such as benzyl 1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, involves selective N-alkylation steps that can be challenging and may not achieve the same level of efficiency [1].

Synthetic Chemistry Process Development Scalability

Optimal Application Scenarios for Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (CAS 30588-33-1)


Scaffold for HPGDS Inhibitor Development

As a core component of the 1-phenylpyrazole-4-carboxylate pharmacophore, this ethyl ester serves as an ideal starting material for developing potent hematopoietic prostaglandin D synthase (HPGDS) inhibitors. The scaffold's demonstrated ability to achieve nanomolar IC50 values (e.g., 26 nM for a related derivative) makes it a high-priority building block for medicinal chemistry programs targeting inflammatory and allergic diseases . Its established synthesis and structural confirmation support rapid analog generation.

Crystallographic and Solid-State Studies

The availability of a high-resolution crystal structure (R = 0.0441) makes this compound suitable for detailed crystallographic investigations, including studies of polymorphism, cocrystal formation, and solid-state reactivity. This is particularly valuable in pre-formulation studies for drug development where solid-state properties are critical.

Agrochemical Intermediate Production

Due to its high-yielding synthesis (up to 98%) and the established utility of pyrazole derivatives in crop protection, this compound is a practical and scalable intermediate for manufacturing herbicides, fungicides, or insecticides. Its phenyl-pyrazolone core is a common motif in many commercial agrochemicals.

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